Cas no 1506142-11-5 (5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a specialized heterocyclic compound featuring a 1,2,4-oxadiazole core functionalized with a carboxylic acid group and a 1-ethylcyclopentyl substituent. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The oxadiazole moiety is known for its stability and bioisosteric properties, while the carboxylic acid group enhances solubility and provides a handle for further derivatization. The ethylcyclopentyl substituent may contribute to steric and lipophilic effects, influencing binding affinity or metabolic stability. This compound is of interest for researchers exploring novel pharmacophores or functional materials due to its balanced polarity and structural versatility.
5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid structure
1506142-11-5 structure
Product Name:5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1506142-11-5
MF:C10H14N2O3
MW:210.229762554169
CID:5692049
PubChem ID:80275376
Update Time:2025-06-13

5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(1-ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid
    • 1506142-11-5
    • EN300-1119668
    • 5-(1-ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylicacid
    • AKOS018837755
    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-(1-ethylcyclopentyl)-
    • 5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid
    • Inchi: 1S/C10H14N2O3/c1-2-10(5-3-4-6-10)9-11-7(8(13)14)12-15-9/h2-6H2,1H3,(H,13,14)
    • InChI Key: WTOIYGHWMRUHSZ-UHFFFAOYSA-N
    • SMILES: O1C(C2(CC)CCCC2)=NC(C(=O)O)=N1

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • Density: 1.231±0.06 g/cm3(Predicted)
  • Boiling Point: 368.9±25.0 °C(Predicted)
  • pka: 2.87±0.10(Predicted)

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Additional information on 5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic Acid: An Overview of Its Structure, Properties, and Potential Applications

5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1506142-11-5) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the compound, including its chemical structure, physical properties, synthesis methods, and recent research findings.

Chemical Structure and Properties

5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family of compounds. The core structure of this molecule consists of a 1,2,4-oxadiazole ring attached to a carboxylic acid group and a 1-ethylcyclopentyl substituent. The oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The presence of the carboxylic acid group imparts acidic properties to the molecule, making it useful in various chemical reactions and biological applications.

The 1-ethylcyclopentyl substituent adds complexity to the molecule by introducing a cycloalkane ring with an ethyl group. This substituent can influence the solubility, stability, and reactivity of the compound. The cycloalkane ring provides additional steric hindrance and can affect the conformational flexibility of the molecule.

Synthesis Methods

The synthesis of 5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid has been reported using several methods. One common approach involves the reaction of an appropriate nitrile with hydrazine to form an intermediate hydrazide, which is then cyclized to form the oxadiazole ring. The carboxylic acid group can be introduced through subsequent reactions such as hydrolysis or esterification.

A typical synthetic route starts with the preparation of the nitrile derivative of 1-ethylcyclopentane. This nitrile is then reacted with hydrazine to form the corresponding hydrazide. The hydrazide is subsequently treated with an oxidizing agent to form the oxadiazole ring. Finally, the carboxylic acid group is introduced through hydrolysis or other suitable methods.

Physical Properties

5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a white crystalline solid at room temperature. It has a molecular weight of 207.26 g/mol and is soluble in polar solvents such as water and ethanol but less soluble in non-polar solvents like hexane. The compound exhibits strong acidic properties due to the presence of the carboxylic acid group.

The melting point of 5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is around 180°C, which can vary slightly depending on the purity and conditions used during synthesis. The compound is stable under normal laboratory conditions but should be stored in a dry environment to prevent degradation.

Potential Applications

The unique chemical structure of 5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid makes it a promising candidate for various applications in medicinal chemistry and materials science. In medicinal chemistry, oxadiazoles are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Recent studies have shown that derivatives of oxadiazoles can exhibit potent inhibitory effects on specific enzymes involved in disease pathways. For example, some oxadiazole derivatives have been found to inhibit COX enzymes (cyclooxygenases), which are key targets for anti-inflammatory drugs. Additionally, certain oxadiazoles have shown promise as inhibitors of kinases involved in cancer cell proliferation.

In materials science, oxadiazoles are used as building blocks for functional materials due to their thermal stability and ability to form stable networks. The presence of the carboxylic acid group in 5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid makes it suitable for applications where surface modification or functionalization is required.

Recent Research Findings

A study published in the Journal of Medicinal Chemistry explored the potential of oxadiazoles as inhibitors of protein-protein interactions (PPIs). The researchers synthesized a series of oxadiazole derivatives and evaluated their ability to disrupt PPIs involved in cancer signaling pathways. One derivative closely related to 5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid showed significant inhibitory activity against a specific PPI target.

In another study published in Advanced Materials Interfaces, researchers investigated the use of oxadiazoles as cross-linking agents for polymer networks. The study demonstrated that oxadiazoles could enhance the mechanical properties and thermal stability of polymer composites when used as cross-linkers. The presence of the carboxylic acid group allowed for further functionalization and improved adhesion properties.

Conclusion

5-(1-Ethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1506142-11-5) is a versatile compound with unique chemical properties that make it suitable for various applications in medicinal chemistry and materials science. Its structure consists of an oxadiazole ring with a carboxylic acid group and a 1-ethylcyclopentyl substituent. Recent research has highlighted its potential as an inhibitor of protein-protein interactions and as a cross-linking agent for polymer networks.

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